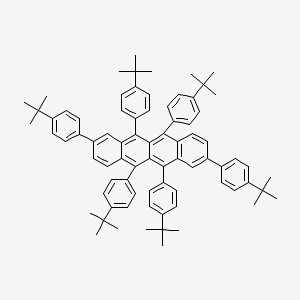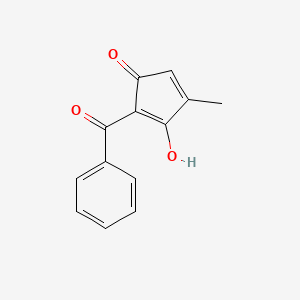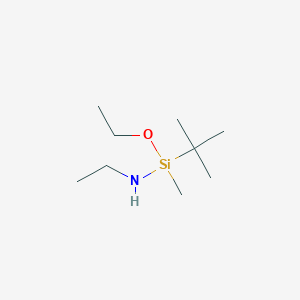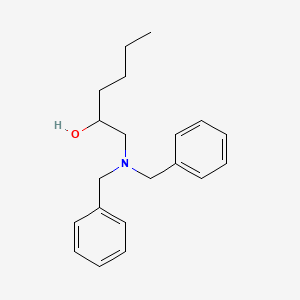
2,5,6,8,11,12-Hexakis(4-tert-butylphenyl)tetracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,6,8,11,12-Hexakis(4-tert-butylphenyl)tetracene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of six tert-butylphenyl groups attached to a tetracene core, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6,8,11,12-Hexakis(4-tert-butylphenyl)tetracene typically involves the cyclotetramerization of bis(4-tert-butylphenyl)fumaronitrile with 1,2,5-selenadiazole-3,4-dicarbonitrile in the presence of magnesium butoxide as a template . This reaction yields a mixture of magnesium (II) porphyrazine complexes, from which the desired compound can be isolated by column chromatography . The isolated magnesium complex is then subjected to demetalation using trifluoroacetic acid to obtain the free ligand .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5,6,8,11,12-Hexakis(4-tert-butylphenyl)tetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butylphenyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce partially or fully reduced forms of the compound.
Aplicaciones Científicas De Investigación
2,5,6,8,11,12-Hexakis(4-tert-butylphenyl)tetracene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic agent.
Mecanismo De Acción
The mechanism of action of 2,5,6,8,11,12-Hexakis(4-tert-butylphenyl)tetracene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, such as electron transfer and energy transfer processes. These interactions can influence the behavior of biological systems, making it a valuable tool for studying molecular mechanisms and developing new therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
5,6,8,9,11,12-Hexakis(4-tert-butylphenyl)[1,2,5]selenadiazolo[3,4-b]porphyrazine: A related compound with similar structural features but containing selenadiazole rings.
2,8-Di-tert-butyl-5,11-bis(4-tert-butylphenyl)-6,12-diphenyltetracene: Another tetracene derivative with different substitution patterns.
Uniqueness
2,5,6,8,11,12-Hexakis(4-tert-butylphenyl)tetracene is unique due to its specific arrangement of tert-butylphenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the fields of organic electronics and photodynamic therapy.
Propiedades
Número CAS |
922173-06-6 |
|---|---|
Fórmula molecular |
C78H84 |
Peso molecular |
1021.5 g/mol |
Nombre IUPAC |
2,5,6,8,11,12-hexakis(4-tert-butylphenyl)tetracene |
InChI |
InChI=1S/C78H84/c1-73(2,3)57-33-19-49(20-34-57)55-31-45-63-65(47-55)69(53-27-41-61(42-28-53)77(13,14)15)71-68(52-25-39-60(40-26-52)76(10,11)12)64-46-32-56(50-21-35-58(36-22-50)74(4,5)6)48-66(64)70(54-29-43-62(44-30-54)78(16,17)18)72(71)67(63)51-23-37-59(38-24-51)75(7,8)9/h19-48H,1-18H3 |
Clave InChI |
VAAIABULLXZPNX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=C4C(=C5C=C(C=CC5=C(C4=C3C6=CC=C(C=C6)C(C)(C)C)C7=CC=C(C=C7)C(C)(C)C)C8=CC=C(C=C8)C(C)(C)C)C9=CC=C(C=C9)C(C)(C)C)C1=CC=C(C=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester](/img/structure/B14190162.png)

![4-[2-Chloro-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14190180.png)


![1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile](/img/structure/B14190187.png)
![{2-[(4-Methylphenyl)methylidene]cyclopropyl}methanol](/img/structure/B14190190.png)
![1-[4-(Benzyloxy)phenyl]-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14190198.png)
![(5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one](/img/structure/B14190199.png)


![1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one](/img/structure/B14190215.png)

![(3-methylphenyl)-[(2R,3R)-3-phenyloxiran-2-yl]methanone](/img/structure/B14190223.png)
